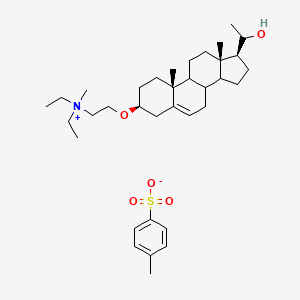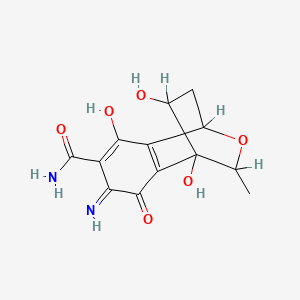
UNC9995
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UNC9995 is a β-Arrestin-Biased Dopamine D2 Receptor agonist (β-Arrestin, EC50 = 120 nM; Emax = 88%).
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
UNC9995 has been referenced in the context of advancements in nanoparticle synthesis, a fundamental focus of chemical research. This area is crucial for various industries and technologies, including the electronics industry, where new materials have led to significant technological evolutions. The progress in nanoparticle synthesis directly impacts the development of semiconducting materials, which are essential in the transition from traditional electronic components to modern microchips and nanotechnology (Cushing, Kolesnichenko, & O'Connor, 2004).
University Nanosat Program
Another application of UNC9995 lies within the University Nanosat Program (UNP), a student satellite program. The program focuses on flying student-built nanosatellites and involves various technological advances, including next-generation deployables, science instrumentation, and advanced communication and power systems. This program highlights the interplay between academic research and technological development, particularly in aerospace and satellite technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Plasmon-Exciton Coupling in Nanodisk Arrays
Research involving UNC9995 extends to the study of plasmon-exciton coupling in arrays of nanodisk-J-aggregate complexes. This area explores the interaction between light and matter at the nanoscale, which is crucial for the development of advanced materials with unique optical properties. Such research has implications in fields like photonics and optoelectronics, impacting the design and efficiency of sensors, solar cells, and other optical devices (Zheng et al., 2010).
Collaborative Environmental Modeling
UNC9995 is also relevant in the context of environmental modeling, particularly in creating collaborative working environments for large scientific applications. This aspect involves the development of frameworks and tools to facilitate remote job submission, file transfer, and integration of heterogeneous data sets, enhancing the efficiency of large-scale environmental models like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Evolution of Scientific Research in Human Biology
Additionally, UNC9995 is mentioned in discussions about the evolution of scientific research in human biology. This involves ethical and philosophical considerations regarding the limits of scientific research, especially in sensitive areas like genomics, synthetic biology, and nanotechnology. Such research often pushes the boundaries of our understanding of life and necessitates a careful balance between scientific progress and societal concerns (Barracca, Patricelli, Milani, & Quintaliani, 2019).
Propiedades
Número CAS |
1354030-52-6 |
|---|---|
Nombre del producto |
UNC9995 |
Fórmula molecular |
C20H21Cl2N3OS |
Peso molecular |
422.368 |
Nombre IUPAC |
5-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole |
InChI |
InChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2 |
Clave InChI |
VBHBKXBUHHJVBZ-UHFFFAOYSA-N |
SMILES |
ClC1=CC=CC(N2CCN(CCCOC3=CC(N=CS4)=C4C=C3)CC2)=C1Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UNC9995, UNC-9995, UNC 9995 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)






